molecular formula C6H13ClN4 B13522994 (1r,4r)-4-Azidocyclohexan-1-amine hydrochloride

(1r,4r)-4-Azidocyclohexan-1-amine hydrochloride

Cat. No.: B13522994
M. Wt: 176.65 g/mol
InChI Key: IYKGUGWAVMNUSL-UHFFFAOYSA-N
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Description

(1r,4r)-4-Azidocyclohexan-1-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its azido group attached to a cyclohexane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-Azidocyclohexan-1-amine hydrochloride typically involves the azidation of a suitable cyclohexane derivative. One common method starts with the preparation of (1r,4r)-4-aminocyclohexan-1-amine, which is then treated with sodium azide under appropriate conditions to introduce the azido group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of biocatalysts, such as transaminase enzymes, can enhance the efficiency of the synthesis by selectively converting the starting materials into the desired product .

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-Azidocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted cyclohexane derivatives.

    Reduction: (1r,4r)-4-Aminocyclohexan-1-amine.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(1r,4r)-4-Azidocyclohexan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein labeling.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1r,4r)-4-Azidocyclohexan-1-amine hydrochloride involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, making it a valuable tool for bioconjugation and molecular labeling. The compound’s reactivity is primarily due to the presence of the azido group, which can form covalent bonds with other molecules through cycloaddition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its azido group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for applications requiring specific chemical modifications and bioconjugation .

Properties

Molecular Formula

C6H13ClN4

Molecular Weight

176.65 g/mol

IUPAC Name

4-azidocyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C6H12N4.ClH/c7-5-1-3-6(4-2-5)9-10-8;/h5-6H,1-4,7H2;1H

InChI Key

IYKGUGWAVMNUSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N=[N+]=[N-].Cl

Origin of Product

United States

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